3-Bromo-4-butylbenzoic acid
Description
The Context of Halogenated Benzoic Acids in Organic Synthesis
Halogenated benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. The introduction of a halogen atom, such as bromine, onto the benzoic acid scaffold significantly influences the molecule's reactivity and properties. The bromine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. guidechem.com Furthermore, the carbon-bromine bond provides a reactive handle for various cross-coupling reactions, most notably the Suzuki and Sonogashira reactions, which are pivotal for the formation of carbon-carbon bonds. guidechem.com This reactivity allows for the elaboration of the aromatic ring, enabling the construction of intricate molecular frameworks found in pharmaceuticals, agrochemicals, and materials science.
The position of the halogen and other substituents on the benzene (B151609) ring dictates the regioselectivity of subsequent reactions, making substituted halogenated benzoic acids like 3-bromo-4-butylbenzoic acid valuable intermediates. quora.com They are often employed in the synthesis of bi-aryl compounds, which are prevalent in many biologically active molecules.
Structural Features and Unique Substitution Pattern of this compound
The steric bulk of the butyl group and the bromine atom can also play a role in directing the approach of reagents in chemical reactions, potentially leading to high regioselectivity. The presence of the carboxylic acid functional group allows for a range of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H13BrO2 | sinfoochem.com |
| Molecular Weight | 257.12 g/mol | sinfoochem.com |
| CAS Number | 1131615-06-9 | sinfoochem.com |
Overview of Academic Research Trends Pertaining to Substituted Benzoic Acids
Research involving substituted benzoic acids is a vibrant and ever-evolving field. A significant area of focus is their application as precursors in the synthesis of novel pharmaceutical compounds. For instance, derivatives of halogenated benzoic acids have been investigated for their potential as antibacterial agents and for the treatment of diabetes. nist.gov
Another prominent research trend is the use of substituted benzoic acids in crystal engineering and materials science. The ability of the carboxylic acid group to form robust hydrogen-bonded dimers and other supramolecular assemblies is exploited to design and construct metal-organic frameworks (MOFs) and other crystalline materials with specific topologies and functions. The nature and position of the substituents on the benzoic acid ring are crucial in controlling the final architecture and properties of these materials.
Furthermore, there is ongoing research into developing more efficient and environmentally benign methods for the synthesis of substituted benzoic acids. This includes the exploration of greener solvents, catalyst-free reactions, and the use of novel synthetic methodologies to access these valuable compounds. ijisrt.com The study of substituent effects on the acidity and reactivity of benzoic acids also continues to be an area of fundamental academic interest, with computational studies often complementing experimental work to provide a deeper understanding of their chemical behavior.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-butylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIAEMRHOLOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660919 | |
| Record name | 3-Bromo-4-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-06-9 | |
| Record name | 3-Bromo-4-butylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 4 Butylbenzoic Acid
Strategies for Introducing the Bromine Moiety
The placement of a bromine atom at position 3 of 4-butylbenzoic acid is a critical step, governed by the directing effects of the existing substituents.
The most straightforward method for introducing the bromine atom is through the direct electrophilic aromatic substitution of a 4-butylbenzoic acid precursor. In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. A common approach involves reacting the substrate with molecular bromine (Br₂) in the presence of a suitable solvent, often with a catalyst.
For instance, a procedure analogous to the bromination of other p-substituted benzoic acids can be employed. The reaction of 4-tert-butylbenzoic acid with bromine, nitric acid, and silver nitrate (B79036) in acetic acid has been shown to yield the 3-bromo derivative. Similarly, the bromination of p-hydroxybenzoic acid in boiling glacial acetic acid provides the corresponding 3-bromo-4-hydroxybenzoic acid in good yield. prepchem.com These examples suggest that direct bromination of 4-butylbenzoic acid is a viable synthetic route. The reaction typically proceeds by dissolving 4-butylbenzoic acid in a solvent like glacial acetic acid, followed by the addition of bromine. prepchem.com
Table 1: Conditions for Direct Bromination of Benzoic Acid Analogs
| Starting Material | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-tert-butylbenzoic acid | Br₂, Nitric Acid, Silver Nitrate | Acetic Acid | 36% | |
| p-Hydroxybenzoic acid | Br₂ | Glacial Acetic Acid | 70.3% | prepchem.com |
The regiochemical outcome of the bromination reaction is controlled by the electronic properties of the substituents already present on the benzene (B151609) ring. In the case of 4-butylbenzoic acid, there are two directing groups:
The Butyl Group (-C₄H₉): An alkyl group, which is an activating, ortho-, para- director.
The Carboxylic Acid Group (-COOH): A deactivating, meta- director.
The butyl group activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is already occupied). The carboxylic acid group deactivates the ring but directs incoming electrophiles to the positions meta to it (positions 3 and 5). Both groups, therefore, direct the incoming bromine electrophile to the same positions (3 and 5). Since positions 3 and 5 are equivalent, bromination occurs regioselectively to yield 3-bromo-4-butylbenzoic acid. Studies on the bromination of similar compounds, such as p-t-butyltoluene, confirm that substitution occurs predominantly at the positions ortho to the activating alkyl group. researchgate.net
Approaches to Incorporating the Carboxylic Acid Functionality
The carboxylic acid group can be introduced either by building it upon a pre-existing brominated butylbenzene (B1677000) core or by modifying an alkyl group already in place.
This powerful carbon-carbon bond-forming strategy involves the conversion of a brominated butylbenzene into an organometallic reagent, which is then quenched with carbon dioxide to form the carboxylate salt, followed by acidic workup.
The synthesis would begin with a suitable starting material, such as 1-bromo-2-butylbenzene (B13090996). This aryl halide is reacted with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 2-butylphenylmagnesium bromide. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. google.com The Grignard reagent attacks the electrophilic carbon of the CO₂, forming a magnesium carboxylate salt. Subsequent hydrolysis with a dilute acid (e.g., HCl) protonates the salt to yield the final carboxylic acid. google.com
A similar strategy can be employed using an organolithium intermediate, typically formed by reacting the aryl halide with an alkyllithium reagent like n-butyllithium.
Table 2: General Scheme for Carboxylation via Grignard Reagent
| Step | Reactants | Product | General Conditions | Reference |
|---|---|---|---|---|
| 1 | 1-Bromo-2-butylbenzene, Mg | 2-Butylphenylmagnesium bromide | Anhydrous ether solvent | google.com |
| 2 | 2-Butylphenylmagnesium bromide, CO₂ | Magnesium 2-butylbenzoate | Low temperature | google.com |
| 3 | Magnesium 2-butylbenzoate, H₃O⁺ | 2-Butylbenzoic Acid | Aqueous acid workup | google.com |
Note: This table outlines the synthesis of an isomer. To obtain the target molecule, the starting material would need to be 2-bromo-5-butylbromobenzene, followed by selective Grignard formation and carboxylation, or a more complex multi-step synthesis.
An alternative route to the carboxylic acid involves the oxidation of a benzylic alkyl group, such as a methyl group. This method would start with 3-bromo-4-butyltoluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
More modern and selective methods involve catalytic oxidation. For example, the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid has been achieved with high yield using air as the oxidant in the presence of a cobalt acetylacetonate (B107027) catalyst. researchgate.net Such catalytic systems offer milder reaction conditions and are often preferred in industrial settings. Research has also explored electrochemical oxidation methods for converting alkylbenzenes into their corresponding aldehydes or acids. researchgate.netvapourtec.com
Synthesis of the Butyl Side Chain
Introducing the n-butyl group without rearrangement is a key challenge. Friedel-Crafts alkylation with butyl halides is often problematic due to carbocation rearrangements leading to sec-butylated products. A more reliable method is the Friedel-Crafts acylation followed by reduction.
This two-step process begins with the Friedel-Crafts acylation of a suitable substrate, such as bromobenzene. The aromatic ring is reacted with butanoyl chloride (or butyric anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.com This reaction forms an acylium ion, which is not prone to rearrangement and adds to the ring to produce 4-bromo-1-butyrophenone. sigmaaldrich.comnih.gov
In the second step, the ketone is reduced to the desired alkyl chain. Common methods for this transformation include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This acylation-reduction sequence reliably produces the n-butyl side chain. youtube.com
Table 3: Friedel-Crafts Acylation-Reduction Sequence
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Bromobenzene, Butanoyl Chloride, AlCl₃ | 4-Bromobutyrophenone | sigmaaldrich.com |
| 2 | Clemmensen Reduction | 4-Bromobutyrophenone, Zn(Hg), HCl | 1-Bromo-4-butylbenzene | youtube.com |
From 1-Bromo-4-butylbenzene, subsequent steps (e.g., another bromination followed by carboxylation) would be required to complete the synthesis of the target molecule.
Friedel-Crafts Alkylation and Acylation Followed by Reduction
A classic and versatile approach to substituted benzoic acids involves the Friedel-Crafts reaction. libretexts.orgmasterorganicchemistry.com This methodology can be adapted to synthesize this compound, typically in a two-step sequence involving acylation followed by reduction. wikipedia.orgyoutube.com
The initial step is the Friedel-Crafts acylation of a suitable brominated aromatic compound. tcd.iebeilstein-journals.org For instance, reacting 1-bromo-2-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acetyl group onto the benzene ring. The directing effects of the bromo and butyl groups would favor the formation of the desired regioisomer.
Following the acylation, the resulting ketone is reduced to an alkyl group. The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is a common method for this transformation. wikipedia.orgslideshare.netlibretexts.org Alternatively, the Wolff-Kishner reduction, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) under high temperatures, can also be employed, particularly for substrates sensitive to acidic conditions. youtube.com This reduction converts the acyl group to the corresponding ethyl group, which would then need to be further elaborated to the final benzoic acid.
A more direct acylation approach would involve using butyryl chloride instead of acetyl chloride. This would directly install the four-carbon acyl chain, which upon reduction, would yield the butyl group. The subsequent step would then be the oxidation of a suitable precursor group to the carboxylic acid.
It is important to note that Friedel-Crafts alkylations can be prone to issues such as polyalkylation and carbocation rearrangements, which can reduce the yield of the desired product. libretexts.org Acylation, however, is generally more controllable as the deactivating effect of the introduced acyl group prevents further reactions on the same ring.
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reactants | Catalyst/Reagents | Product |
| 1 | Friedel-Crafts Acylation | 1-Bromo-4-butylbenzene, Butyryl chloride | AlCl₃ | 1-(2-Bromo-5-butylphenyl)butan-1-one |
| 2 | Oxidation | 1-(2-Bromo-5-butylphenyl)butan-1-one | e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄ | This compound |
Coupling Reactions for Alkyl Chain Elongation
Cross-coupling reactions offer a powerful and highly selective alternative for constructing the C-C bond between the aromatic ring and the butyl group. wikipedia.orgassignmentpoint.com These methods typically start with a pre-functionalized bromo-benzoic acid derivative and introduce the alkyl chain in a single, catalyzed step.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgassignmentpoint.comorganic-chemistry.org To synthesize this compound, one could envision coupling a butyl Grignard reagent (e.g., butylmagnesium bromide) with a di-bromo benzoic acid derivative, where one bromine atom is selectively replaced. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent, offering greater functional group tolerance and often milder reaction conditions. wikipedia.orgnumberanalytics.com The synthesis could proceed by reacting an organozinc compound, such as butylzinc chloride, with a suitable di-halo benzoic acid precursor in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov This method is particularly advantageous when dealing with complex molecules containing sensitive functional groups. acs.orgnih.gov
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is another widely used method. wikipedia.orgorganic-chemistry.orglibretexts.org A potential route would involve the reaction of butylboronic acid with a di-bromo benzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid. The Suzuki coupling is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. wikipedia.orgnih.gov
A representative Suzuki coupling approach is summarized in the following table:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Methyl 3,4-dibromobenzoate | Butylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 3-bromo-4-butylbenzoate |
This would be followed by hydrolysis of the methyl ester to afford the final product, this compound.
Multi-Component and Convergent Synthetic Pathways to this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgresearchgate.netrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of convergent synthesis can be applied to streamline its production.
A convergent approach would involve the synthesis of key fragments of the molecule separately, which are then combined in the final steps. For example, a brominated aromatic piece could be synthesized with a functional group amenable to coupling, and the butylbenzoic acid moiety could be prepared as a separate fragment.
While true one-pot, multi-component syntheses for this specific molecule are still an area for research, the development of novel catalytic systems continues to expand the possibilities for such convergent and atom-economical routes. beilstein-journals.orgcaltech.edu
Optimization of Reaction Conditions and Yields in Laboratory Scale Synthesis
The successful laboratory-scale synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side products and reaction time.
Catalyst Selection and Loading: In cross-coupling reactions, the choice of both the metal (palladium or nickel) and the ligand is critical. acs.orgnih.gov For instance, in Suzuki couplings, phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands can significantly influence the reaction's efficiency. nih.gov The catalyst loading is also a key variable; while higher loadings can increase the reaction rate, they also add to the cost and can complicate purification. Finding the optimal balance is essential.
Solvent and Temperature: The choice of solvent can dramatically affect the solubility of reactants and the stability of intermediates. For Friedel-Crafts reactions, non-polar solvents like dichloromethane (B109758) or carbon disulfide are common. Cross-coupling reactions often employ ethers like THF or aromatic solvents like toluene, sometimes in biphasic systems with water. Temperature is another critical parameter. While higher temperatures can accelerate reactions, they can also lead to decomposition of reactants or catalysts and the formation of byproducts.
Base and Other Additives: In many coupling reactions, a base is required to facilitate the catalytic cycle. organic-chemistry.org The strength and nature of the base (e.g., carbonates, phosphates, or hydroxides) can influence the reaction outcome. Other additives, such as phase-transfer catalysts, may be used to improve the interaction between reactants in heterogeneous mixtures. bcrec.id
Purification: After the reaction is complete, effective purification is necessary to isolate the this compound. Common techniques include extraction, crystallization, and chromatography. The choice of purification method will depend on the physical properties of the product and the impurities present.
An example of optimizing a Grignard-based synthesis of a benzoic acid derivative involves carefully controlling the addition of the Grignard reagent to carbon dioxide and the subsequent acidic workup to ensure complete protonation of the carboxylate salt. gmu.edu
The following table provides a general overview of parameters to consider for optimization:
| Parameter | Considerations | Example |
| Catalyst | Activity, stability, cost, ligand effects | Pd(PPh₃)₄, NiCl₂(dppp) |
| Solvent | Solubility of reactants, boiling point, inertness | THF, Toluene, Dichloromethane |
| Temperature | Reaction rate vs. side reactions/decomposition | Room temperature to reflux |
| Base | Strength, solubility, compatibility with reactants | K₂CO₃, Cs₂CO₃, NaOH |
| Reactant Ratio | Stoichiometry to minimize excess reagents | Near 1:1 for coupling reactions |
| Reaction Time | Monitoring for completion to avoid degradation | TLC, GC-MS analysis |
By systematically varying these parameters, a robust and high-yielding laboratory-scale synthesis of this compound can be developed.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Butylbenzoic Acid
Reactions at the Aromatic Ring System
The reactivity of the benzene (B151609) ring is significantly influenced by the electronic effects of the attached substituents. These groups determine the rate and regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism typically proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the deprotonation to restore aromaticity. masterorganicchemistry.com The first step is generally the rate-determining step because it temporarily disrupts the stable aromatic system. masterorganicchemistry.com
For 3-bromo-4-butylbenzoic acid, the positions for incoming electrophiles are directed by the existing substituents. The directing effects are as follows:
-COOH (Carboxyl group): Strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.
-C₄H₉ (Butyl group): Activating and ortho, para-directing due to its electron-donating inductive effect.
Considering the positions on the ring relative to the substituents:
Position 2: Ortho to the bromo group and meta to the carboxyl group.
Position 5: Ortho to the butyl group and meta to the bromo group.
Position 6: Ortho to the carboxyl group and meta to the butyl group.
The directing groups guide the incoming electrophile to specific positions. The activating butyl group directs ortho and para. The para position is already occupied by the bromo group. Its ortho position is C5. The bromo group directs ortho and para. Its para position is occupied by the carboxyl group, and its ortho positions are C2 and C4 (C4 is occupied). The carboxyl group directs meta, to positions C3 (occupied) and C5.
Therefore, substitution is most likely to occur at position 5, which is favored by both the activating butyl group (ortho) and the deactivating carboxyl group (meta). Position 2 is another possibility, being ortho to the bromo group and meta to the carboxyl group. However, the strong activating effect of the butyl group makes position 5 the most probable site of electrophilic attack.
The reactivity of the aromatic ring in this compound is a balance of the electronic properties of its substituents. wikipedia.org
Butyl Group (-C₄H₉): As an alkyl group, it is an electron-donating group (EDG). libretexts.org It activates the ring towards electrophilic attack by increasing the electron density through an inductive effect, thereby stabilizing the positive charge of the arenium ion intermediate. libretexts.org It directs incoming electrophiles to the ortho and para positions.
Bromo Group (-Br): Halogens are a unique class of substituents. The bromine atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect that deactivates the ring by pulling electron density away from it. However, it also possesses lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect, bromine is considered a deactivating, but ortho, para-directing group.
The presence of the strongly deactivating carboxyl group, combined with the deactivating bromo group, outweighs the activating effect of the butyl group. This makes the aromatic ring of this compound significantly less nucleophilic and less reactive towards electrophiles than benzene or butylbenzene (B1677000).
Transformations Involving the Bromine Atom
The bromine atom serves as a key functional handle, enabling a range of transformations that are difficult to achieve on an unsubstituted ring, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. byjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org
For this reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In this compound, the primary EWG is the carboxyl group. However, it is located meta to the bromine atom and therefore cannot effectively stabilize the intermediate through resonance. The butyl group at the para position is electron-donating, which further destabilizes the negatively charged intermediate. Consequently, direct nucleophilic aromatic substitution to replace the bromine atom is generally unfavorable and would require harsh reaction conditions.
The bromine atom on this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Suzuki Reaction: The Suzuki coupling reaction creates a C-C bond between an organohalide and an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can serve as the aryl halide partner in this reaction. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a carboxyl group on the aryl bromide is generally well-tolerated in Suzuki reactions. rsc.org
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst |
| Ligand | PPh₃, SPhos | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates organoboron species |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, also using a palladium catalyst and a base. organic-chemistry.org The bromine atom of this compound allows it to participate as the aryl halide component. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product. libretexts.org The reaction typically shows high stereoselectivity, favoring the formation of the trans alkene product. organic-chemistry.org
| Component | Example | Role |
| Aryl Halide | This compound | Coupling partner |
| Alkene | n-Butyl acrylate, Styrene | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst |
| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes catalyst |
| Base | Et₃N, K₂CO₃ | Neutralizes HBr byproduct |
| Solvent | DMF, NMP, Acetonitrile (B52724) | Reaction medium |
The formation of stable organometallic reagents like Grignard or organolithium compounds from this compound is problematic. These reagents are highly basic and would be immediately quenched by the acidic proton of the carboxylic acid group in an acid-base reaction. Therefore, protection of the carboxylic acid group (e.g., as an ester) would be necessary before attempting to form such derivatives.
However, the formation of a transient organopalladium derivative is a key step in the cross-coupling reactions mentioned previously. In both the Suzuki and Heck reactions, the first step of the catalytic cycle is the oxidative addition of the carbon-bromine bond to a low-valent palladium(0) complex. This forms an organopalladium(II) intermediate, Ar-Pd(II)-Br, which is the active species that proceeds through the rest of the catalytic cycle. libretexts.orglibretexts.org This in-situ formation is central to the synthetic utility of this compound in modern organic synthesis.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing a variety of transformations. For this compound, the primary reactions of the carboxyl group include esterification, amidation, and reduction.
The conversion of this compound to its corresponding esters is a fundamental transformation. This can be achieved through several methods, most commonly via Fischer-Speier esterification or by conversion to a more reactive acyl halide followed by reaction with an alcohol.
In a typical Fischer-Speier esterification, the benzoic acid derivative is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium nature of this reaction often requires the removal of water to drive it towards the product. For instance, the reaction of this compound with methanol (B129727) under these conditions would yield methyl 3-bromo-4-butylbenzoate.
A more reactive pathway involves the initial conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4-butylbenzoyl chloride is then highly susceptible to nucleophilic attack by an alcohol, leading to the corresponding ester in high yield under milder conditions than Fischer-Speier esterification.
Illustrative Esterification Data for a Structurally Similar Compound:
| Reactant | Alcohol | Catalyst/Reagent | Product | Reference |
| 3-Bromo-4-methylbenzoic acid | Methanol | Concentrated H₂SO₄ | Methyl 3-bromo-4-methylbenzoate | guidechem.com |
| 4-Hydroxybenzoic acid | Methanol | Glacial Acetic Acid/Br₂ | Methyl 3-bromo-4-hydroxybenzoate | google.com |
The formation of an amide bond from this compound is crucial for the synthesis of a wide range of molecules, including potential pharmacologically active compounds. This transformation involves the reaction of the carboxylic acid, or a more activated form of it, with a primary or secondary amine.
Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are commonly employed to facilitate this reaction under milder conditions. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
In the context of peptide synthesis, where this compound might be incorporated as a non-standard amino acid analogue, specialized coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used. These reagents rapidly convert the carboxylic acid to a highly reactive activated ester, which then readily reacts with the N-terminus of a peptide chain.
The carboxylic acid group of this compound can be reduced to either a primary alcohol (3-bromo-4-butylbenzyl alcohol) or an aldehyde (3-bromo-4-butylbenzaldehyde). The choice of reducing agent is critical in determining the outcome of the reaction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid all the way to the primary alcohol. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that can effectively carry out this transformation, often with greater selectivity than LiAlH₄ for carboxylic acids in the presence of other reducible functional groups.
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires the use of specialized reagents or a two-step procedure. One common method involves the initial conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction, such as an acyl chloride or a Weinreb amide.
Expected Reduction Products of this compound:
| Starting Material | Reducing Agent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-4-butylphenyl)methanol |
| This compound | Borane (BH₃·THF) | (3-Bromo-4-butylphenyl)methanol |
Detailed Mechanistic Studies of Specific Reactions Involving this compound
While specific, in-depth mechanistic studies for reactions involving this compound are not readily found in the surveyed literature, the mechanisms for the aforementioned transformations are well-understood in organic chemistry.
The key to understanding the reactivity of this compound lies in the characterization of the transient species formed during its transformations.
In Esterification: In the Fischer-Speier mechanism, the initial step is the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester. When using thionyl chloride, an acyl chlorosulfite intermediate is formed, which then decomposes to the highly reactive acyl chloride.
In Amidation: With carbodiimide (B86325) coupling agents like DCC, the carboxylic acid adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate. This is a highly activated species that is readily attacked by the amine to form the amide bond and the dicyclohexylurea byproduct. The use of HOBt can lead to the formation of an HOBt-ester intermediate, which is less prone to racemization in chiral systems.
In Reduction with LiAlH₄: The reaction begins with the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate and hydrogen gas. The carboxylate is then reduced by another equivalent of hydride to form a tetrahedral intermediate. This intermediate collapses to release the aldehyde, which is immediately further reduced by another hydride equivalent to the alkoxide. The final alcohol is obtained after an aqueous workup.
A theoretical analysis of the transition states in these reactions provides insight into the reaction kinetics and selectivity.
Esterification: The rate-determining step in Fischer-Speier esterification is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid, proceeding through a high-energy tetrahedral transition state. The stability of this transition state is influenced by both steric and electronic factors.
Amide Bond Formation: In peptide coupling, the transition state involves the approach of the amine nucleophile to the activated carboxyl group. The geometry of this transition state is crucial, especially when chiral centers are present, as it can influence the degree of racemization. Additives like HOBt are believed to function by providing an alternative, lower-energy pathway that minimizes the formation of oxazolone (B7731731) intermediates responsible for racemization.
Reduction: For reductions with complex metal hydrides like LiAlH₄, the transition state involves the coordination of the lithium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, and the subsequent transfer of a hydride ion. The exact structure of the transition state can be complex and involve solvent molecules and aggregation of the hydride reagent.
While detailed computational and experimental kinetic studies on this compound itself are not available in the reviewed literature, the general principles of these mechanisms are directly applicable and provide a robust framework for predicting and understanding its chemical behavior.
Derivatives and Analogs of 3 Bromo 4 Butylbenzoic Acid in Advanced Organic Chemistry
Systematic Structural Modifications of 3-Bromo-4-butylbenzoic Acid
The structure of this compound, with its distinct arrangement of a carboxylic acid, a bromine atom, and a linear butyl chain on a benzene (B151609) ring, offers a versatile template for systematic structural modifications. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its potential in various applications, from materials science to medicinal chemistry. Key modifications include altering the alkyl chain, changing the halogen substituent, and introducing new functional groups onto the butyl moiety.
Variations in the Alkyl Chain Length and Branching (e.g., Linear vs. tert-Butyl Analogs)
The nature of the alkyl group at the C4 position significantly influences the molecule's steric and electronic properties. Variations in chain length and branching can impact solubility, crystallinity, and intermolecular interactions. A common and well-studied analog is 3-bromo-4-tert-butylbenzoic acid, which substitutes the linear n-butyl group with a bulky tertiary butyl group. nih.gov
The synthesis of these analogs typically involves either the bromination of the corresponding alkylbenzoic acid or the alkylation of a bromobenzoic acid. For instance, 3-bromo-4-tert-butylbenzoic acid can be synthesized by the electrophilic bromination of 4-tert-butylbenzoic acid using bromine in the presence of nitric acid and silver nitrate (B79036). This approach highlights the reactivity of the aromatic ring, which is influenced by the directing effects of the existing substituents. The synthesis of the linear n-butyl analog (this compound, CAS 1131615-06-9) can be inferred to follow similar synthetic logic, starting from 4-butylbenzoic acid. bldpharm.comguidechem.com
A comparison of the properties of these analogs reveals the structural impact of the alkyl group.
Table 1: Comparison of 4-Alkyl-3-bromobenzoic Acid Analogs
| Property | This compound | 3-Bromo-4-tert-butylbenzoic acid | 4-Butylbenzoic acid (Parent) |
|---|---|---|---|
| CAS Number | 1131615-06-9 bldpharm.com | 38473-89-1 nih.gov | 20651-71-2 guidechem.com |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ | C₁₁H₁₄O₂ chemspider.comnih.gov |
| Molecular Weight | 257.12 g/mol | 257.12 g/mol nih.gov | 178.23 g/mol chemspider.comnih.gov |
| Structure | Linear butyl chain | Branched tert-butyl chain | Linear butyl chain, no bromine |
| Key Synthetic Precursor | 4-Butylbenzoic acid guidechem.com | 4-tert-butylbenzoic acid | Butylbenzene (B1677000) |
The steric hindrance introduced by the tert-butyl group, compared to the more flexible n-butyl chain, can alter the molecule's conformation and its ability to pack in a crystal lattice, thereby affecting physical properties like melting point and solubility.
Alterations in Halogen Identity and Position
The identity and position of the halogen on the benzoic acid ring are critical determinants of the compound's reactivity. While this article focuses on the 3-bromo derivative, analogs with other halogens (e.g., chlorine, iodine) or with the halogen at a different position (e.g., 2-bromo or 4-bromo) represent important modifications.
The synthesis of various halogenated benzoic acids is well-documented. google.com For example, 2-chloro-4-fluorobenzoic acid can be prepared via the oxidation of the corresponding substituted benzophenone. google.com The principles of electrophilic aromatic substitution dictate the regioselectivity of halogenation, influenced by the directing effects of the carboxyl and alkyl groups. jeeadv.ac.in The carboxyl group is meta-directing, while the alkyl group is ortho- and para-directing. This interplay governs the feasibility and outcome of direct halogenation reactions.
Replacing bromine with iodine, for instance, can significantly alter the compound's utility in cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond. Research on iodo-substituted benzoic acids has led to the synthesis of various acylhydrazone derivatives with potential biological activities. nih.gov
Functionalization of the Butyl Moiety
Direct functionalization of the n-butyl chain of this compound offers another avenue for creating derivatives. While literature specifically detailing the functionalization of the butyl group on this exact molecule is limited, general principles of organic chemistry can be applied.
The reactivity of the butyl chain is highest at the benzylic position (the carbon atom attached to the benzene ring) due to the stabilization of radical or cationic intermediates by the aromatic ring. Reactions such as benzylic halogenation using N-bromosuccinimide (NBS) under UV light could introduce a bromine atom onto the butyl chain, which can then be converted to other functional groups (e.g., alcohols, amines, or ethers) via nucleophilic substitution. jeeadv.ac.in
Furthermore, advanced methods in C-H activation or deboronative functionalization of alkylboron species could provide pathways to selectively introduce functionality at various positions along the alkyl chain, although these are more complex synthetic undertakings. rsc.org The introduction of hydroxyl or amino groups, for example, could significantly increase the molecule's polarity and potential for hydrogen bonding, leading to new biological or material properties.
Synthesis and Characterization of Novel Derivatives for Specific Applications
The functional groups of this compound—the carboxylic acid and the bromine atom—are key handles for synthesizing a wide array of novel derivatives. These derivatives are often designed to interact with biological targets or to serve as building blocks for more complex molecular architectures.
Formation of Hydrazide-Hydrazone Derivatives
A prominent class of derivatives accessible from benzoic acids are hydrazide-hydrazones. These compounds, which contain the –CO–NH–N=CH– moiety, are known for a wide spectrum of biological activities. nih.gov The synthesis is a reliable and straightforward two-step process.
First, the carboxylic acid is converted into its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then reacting the ester with hydrazine (B178648) hydrate. nih.gov For this compound, this would yield 3-bromo-4-butylbenzohydrazide.
Second, the newly formed hydrazide is condensed with a variety of aromatic or aliphatic aldehydes or ketones. mdpi.com This reaction forms the hydrazone linkage (N=CH). The choice of aldehyde or ketone is a powerful way to introduce chemical diversity into the final molecule. For example, condensing 3-bromo-4-butylbenzohydrazide with substituted benzaldehydes could yield a library of compounds for biological screening. mdpi.com
Table 2: General Synthetic Scheme for Hydrazide-Hydrazone Derivatives
| Step | Reactants | Reagents | Product | Purpose |
|---|
| 1. Hydrazide Formation | this compound | 1. Alcohol (e.g., Methanol), Acid Catalyst 2. Hydrazine Hydrate | 3-Bromo-4-butylbenzohydrazide | Creates the key hydrazide intermediate. nih.gov | | 2. Hydrazone Formation | 3-Bromo-4-butylbenzohydrazide, Aldehyde/Ketone (R-CHO/R-CO-R') | Ethanol, Reflux | 3-Bromo-4-butyl-N'-[(aryl/alkyl)methylidene]benzohydrazide | Introduces diverse substituents for tuning properties. mdpi.com |
The resulting hydrazide-hydrazone derivatives are characterized using standard spectroscopic methods like NMR, IR, and mass spectrometry to confirm their structures. mdpi.com
Preparation of Other Biologically Relevant Scaffolds
The reactive sites on this compound allow for its use as a precursor to a variety of other molecular scaffolds with recognized biological importance.
Substituted Benzoic Acid Inhibitors: Substituted benzoic acids themselves are a recognized scaffold for targeting protein-protein interactions. For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant in cancer research. nih.gov The carboxyl group often acts as a crucial anchoring point, forming hydrogen bonds with key amino acid residues (like arginine) in the protein's binding pocket. nih.gov The butyl and bromo substituents on this compound would occupy specific hydrophobic pockets, and their modification is a strategy for improving binding affinity and selectivity.
Precursors for Fused Ring Systems: The bromine atom is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). This capability allows this compound to serve as a starting material for more complex, fused-ring systems that are common in pharmaceuticals. The synthesis of bioactive diterpenes and other complex natural products often involves the strategic use of such building blocks to construct intricate polycyclic frameworks. acs.org
Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives
The reactivity of this compound and its derivatives is intricately governed by the electronic and steric nature of its substituents. The interplay of the bromo, butyl, and carboxylic acid groups on the benzene ring dictates the molecule's chemical behavior, influencing properties such as acidity and susceptibility to nucleophilic or electrophilic attack.
The chemical reactivity of derivatives of this compound is primarily influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring. The bromine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid group compared to benzoic acid itself. wikipedia.orgpsu.edu This effect arises from the stabilization of the resulting carboxylate anion through the delocalization of the negative charge. wikipedia.org
The steric bulk of the butyl group also plays a crucial role, particularly when considering reactions involving the carboxylic acid group or the adjacent positions on the benzene ring. An increase in the steric bulk of the alkyl group, for instance, from a methyl to a tert-butyl group, can hinder the approach of reactants. quora.com This steric hindrance can affect reaction rates and, in some cases, even the reaction pathway. For example, in the esterification of benzoic acids, bulkier ortho-substituents can significantly slow down the reaction rate.
The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where a substituent in the ortho position to the carboxyl group, regardless of its electronic nature, generally increases the acidity of the acid more than the same substituent in the meta or para position. wikipedia.orgbyjus.com This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which in turn inhibits resonance between the carboxyl group and the ring, leading to a more stabilized carboxylate anion. wikipedia.orgstackexchange.com
The following table illustrates the influence of different alkyl and bromo substituents on the acidity (pKa) of benzoic acid and the rate of reaction with diazodiphenylmethane, providing insight into the combined steric and electronic effects.
Table 1: pKa Values and Reaction Rate Coefficients of Substituted Benzoic Acids
| Substituent (ortho) | pKa | Rate Coefficient (k) with Diazodiphenylmethane (in Ethanol at 30°C) |
|---|---|---|
| H | 4.20 | 0.686 |
| Methyl | 3.91 | 0.314 |
| Ethyl | 3.79 | 0.432 |
| iso-Propyl | 3.68 | 0.543 |
| tert-Butyl | 3.53 | 0.621 |
| Bromo | 2.85 | 10.4 |
Data for pKa and rate coefficients are for ortho-substituted benzoic acids and are used here to illustrate the principles of steric and electronic effects. The data for rate coefficients are from a study on the reaction of ortho-substituted benzoic acids with diazodiphenylmethane. rsc.org
Positional isomerism in derivatives of this compound has a profound impact on their chemical reactivity and the outcome of reactions. The relative positions of the bromo, butyl, and carboxyl groups on the benzene ring determine the electronic distribution and steric environment, which in turn influences the regioselectivity and rate of chemical transformations.
For instance, the acidity of bromobenzoic acids is highly dependent on the position of the bromine atom. An ortho-bromo substituent significantly increases acidity due to the strong inductive effect and the ortho effect. quora.comquora.com A meta-bromo substituent also increases acidity, but to a lesser extent than the ortho isomer, as the inductive effect diminishes with distance. quora.com A para-bromo substituent has an even smaller acid-strengthening effect. quora.com
Similarly, the position of the butyl group influences the electronic and steric landscape of the molecule. When the butyl group is in the para position relative to the carboxyl group, its electron-donating inductive effect is most pronounced. In contrast, a meta-butyl group has a slightly weaker inductive effect. The steric hindrance of the butyl group becomes particularly significant when it is positioned ortho to a reactive site, potentially blocking or slowing down reactions at that position.
The interplay of these positional effects is critical in predicting the outcomes of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. For example, in an electrophilic aromatic substitution reaction on a bromo-butylbenzoic acid, the directing effects of the existing substituents will determine the position of the incoming electrophile. The carboxyl group is a deactivating, meta-directing group, while the bromo group is a deactivating, ortho-, para-directing group, and the butyl group is an activating, ortho-, para-directing group. The final substitution pattern will be a result of the combined influence of these groups.
The following table provides a comparative look at the acidity (pKa values) of different positional isomers of bromobenzoic acid and methylbenzoic acid (as an analogue for butylbenzoic acid) to illustrate the impact of isomerism on chemical properties.
Table 2: pKa Values of Positional Isomers of Bromobenzoic and Methylbenzoic Acids
| Substituent | ortho-Isomer pKa | meta-Isomer pKa | para-Isomer pKa |
|---|---|---|---|
| Bromo | 2.85 | 3.81 | 3.97 |
| Methyl | 3.91 | 4.27 | 4.37 |
The pKa values are for bromobenzoic acids and methylbenzoic acids in water and are used to illustrate the principles of positional isomerism. quora.com
Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Butylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-4-butylbenzoic acid. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butyl group. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the carboxyl group (H-2) would appear as a doublet, the proton ortho to the bromo group (H-5) as a doublet, and the proton between the bromo and butyl groups (H-6) as a doublet of doublets. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the electron-donating nature of the butyl group. The butyl group protons would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the six aromatic carbons (with varying chemical shifts due to the different substituents), and the four carbons of the butyl chain. The carbon atom attached to the bromine (C-3) would show a characteristic chemical shift, and the quaternary carbon of the carboxylic acid (C-1) would also be readily identifiable.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would be employed to further confirm the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyl chain and the coupling between the aromatic protons. An HSQC or HMQC spectrum would establish the correlation between each proton and the carbon to which it is directly attached, providing definitive evidence for the assignment of both the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 10.0 - 13.0 | 165 - 175 |
| Ar-H2 | 7.9 - 8.2 | 130 - 135 |
| Ar-H5 | 7.5 - 7.8 | 125 - 130 |
| Ar-H6 | 7.3 - 7.6 | 130 - 140 |
| Ar-C1 | - | 130 - 135 |
| Ar-C3 | - | 120 - 125 |
| Ar-C4 | - | 140 - 150 |
| -CH₂-Ar | 2.6 - 2.9 | 35 - 40 |
| -CH₂-CH₂-Ar | 1.5 - 1.8 | 30 - 35 |
| -CH₂-CH₃ | 1.3 - 1.6 | 20 - 25 |
| -CH₃ | 0.8 - 1.1 | 10 - 15 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₃BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the butyl group (-C₄H₉), or a bromine atom (-Br). The fragmentation of the butyl chain itself can also lead to a series of characteristic daughter ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.
Table 2: Expected HRMS Data for this compound
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Fragment Lost |
|---|---|---|---|
| [M]⁺ | 256.0099 | 258.0078 | - |
| [M-COOH]⁺ | 211.0228 | 213.0207 | COOH |
| [M-C₄H₉]⁺ | 198.9449 | 200.9428 | C₄H₉ |
| [M-Br]⁺ | 177.0916 | - | Br |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carboxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group would be observed in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric stretching of the carboxyl group may also be observed. The C-Br stretch is also typically Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Aromatic Ring | C-H stretch | 3000-3100 | Strong |
| Butyl Group | C-H stretch | 2850-2960 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Alkyl Group | C-H bend | 1375-1465 | Moderate |
| C-Br Bond | C-Br stretch | 500-600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring, conjugated with the carboxylic acid group, gives rise to characteristic absorption bands in the UV region. Typically, substituted benzoic acids exhibit two main absorption bands: a strong primary band (E2-band) around 230-250 nm and a weaker secondary band (B-band) around 270-290 nm. The positions and intensities of these bands can be influenced by the nature and position of the substituents. The bromo and butyl groups will cause slight shifts in the absorption maxima compared to unsubstituted benzoic acid. This technique is useful for confirming the presence of the conjugated aromatic system.
X-ray Crystallography for Solid-State Molecular Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. This data would offer an unambiguous confirmation of the molecular structure and provide insights into the crystal packing. To date, a published crystal structure for this compound has not been identified in the public domain.
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or related compounds.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of benzoic acid derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis. This compound can be converted to a more volatile ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting derivative can then be analyzed by GC-MS, which provides both separation based on retention time and mass spectral data for identification of the compound and any impurities.
Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Butylbenzoic Acid
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool for predicting the properties of chemical systems. For 3-Bromo-4-butylbenzoic acid, DFT calculations can provide a detailed understanding of its geometry, electronic distribution, and reactivity.
Geometry Optimization and Conformation Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.
The presence of the butyl group and the carboxylic acid group introduces conformational flexibility. The rotation around the C-C bond connecting the butyl group to the benzene (B151609) ring and the rotation of the carboxylic acid group relative to the plane of the ring are the primary degrees of freedom. Computational studies on substituted benzoic acids have shown that the carboxylic acid group may be planar or slightly out-of-plane with the benzene ring, depending on the nature and position of the substituents. acs.org
Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-4-tert-butylbenzoic Acid (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.90 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| C-C (carboxyl) Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| C-C-C (ring) Bond Angles | ~118 - 122° |
| O-C=O Bond Angle | ~123° |
Note: These values are illustrative and based on DFT calculations of similarly substituted benzoic acids. Actual values would require a specific DFT calculation for 3-Bromo-4-tert-butylbenzoic acid.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carboxylic acid group and the benzene ring, particularly the π* orbitals. The electron-donating butyl group and the electron-withdrawing bromine and carboxylic acid groups will influence the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties for 3-Bromo-4-tert-butylbenzoic Acid (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |
Note: These values are illustrative and based on DFT calculations of similarly substituted benzoic acids. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature and susceptibility to deprotonation. The bromine atom would also show a region of negative potential due to its lone pairs. The aromatic ring would display varying potentials, influenced by the competing electronic effects of the substituents.
Reaction Pathway and Mechanism Simulations
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the kinetics and thermodynamics of chemical transformations.
Transition State Localization and Energy Barrier Calculations
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the transition state structure and calculating its energy relative to the reactants (the energy barrier or activation energy) is crucial for understanding the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid group, computational methods can be used to model the entire reaction pathway. For instance, in an esterification reaction, the mechanism would involve the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol, proton transfer, and finally the elimination of water. DFT calculations can be employed to find the geometry and energy of the transition state for each step. bohrium.com Studies on the reactions of benzoic acid with radicals have shown that the energy barriers can vary depending on the position of attack on the ring. nih.govresearchgate.net
Table 3: Illustrative Energy Barriers for a Hypothetical Reaction of 3-Bromo-4-tert-butylbenzoic Acid
| Reaction Step | Predicted Activation Energy (kcal/mol) - Illustrative |
| Electrophilic Attack at C5 | 15 - 20 |
| Nucleophilic Acyl Substitution | 10 - 15 |
Note: These are hypothetical values to illustrate the concept. Actual values would depend on the specific reactants and reaction conditions and would require detailed computational studies.
Kinetic and Thermodynamic Predictions
Thermodynamic calculations for the dissociation of substituted benzoic acids have been performed to understand the influence of substituents on acidity. rsc.orgjournalijar.com For this compound, the electron-withdrawing bromine atom and the electron-donating butyl group will have opposing effects on the stability of the carboxylate anion, and thus on the acidity of the molecule.
Kinetic predictions, derived from the calculated activation energies, can help to determine which of several possible reaction pathways is most likely to occur. For example, in electrophilic substitution reactions on the benzene ring of this compound, calculations could predict the relative rates of substitution at the available positions, thus explaining the regioselectivity of the reaction.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to predict the reactivity of a chemical compound based on its molecular structure. For this compound, a QSRR study would involve calculating a series of molecular descriptors and correlating them with experimentally determined or computationally predicted reactivity parameters.
Molecular Descriptors: A range of descriptors would be calculated to quantify the structural and electronic features of this compound. These descriptors can be categorized as:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. For this compound, this would include molecular weight, atom count, and bond count.
Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule. Examples include the Wiener index and Randić index, which quantify the branching and shape of the carbon skeleton.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insight into the electronic properties of the molecule. Key descriptors for this compound would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.
Reactivity Parameters: The calculated descriptors would be correlated against a specific measure of reactivity. This could include reaction rates, equilibrium constants, or activation energies for a particular chemical transformation. For instance, the acidity of the carboxylic acid group (pKa) could be a target reactivity parameter.
Model Development: The relationship between the descriptors (independent variables) and the reactivity parameter (dependent variable) would be established using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms. The goal is to develop a predictive equation of the form:
Reactivity = a(Descriptor 1) + b(Descriptor 2) + ... + c
A hypothetical QSRR study might aim to predict the rate of a nucleophilic aromatic substitution reaction. In such a case, descriptors related to the electron-withdrawing nature of the bromine atom and the carboxylic acid group, as well as steric hindrance from the butyl group, would likely be significant.
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (In Vitro Context)
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, typically a protein (receptor). These simulations provide insights into the binding mode, affinity, and stability of the protein-ligand complex.
Molecular docking simulations would begin by identifying a potential binding site on a target protein. This could be an active site, an allosteric site, or any other cavity on the protein surface. The this compound molecule would then be computationally placed into this binding site in various possible conformations and orientations.
The characterization of the binding site would involve identifying the amino acid residues that are in close proximity to the ligand. For this compound, the nature of these residues would be critical for stable binding. A hypothetical binding site might include:
Polar/Charged Residues: Amino acids like Arginine, Lysine, Aspartate, or Glutamate could form strong electrostatic interactions or hydrogen bonds with the carboxylic acid group of the ligand.
Hydrophobic Residues: Residues such as Leucine, Isoleucine, Valine, and Phenylalanine would likely form a hydrophobic pocket to accommodate the butyl chain and the phenyl ring.
Halogen Bond Donors: Certain amino acid backbones or side chains can act as halogen bond donors, interacting favorably with the bromine atom.
The result of the docking simulation would be a series of predicted binding poses, ranked by a scoring function that estimates the binding affinity.
Following the docking, a more rigorous analysis of the interaction energies can be performed, often using molecular dynamics simulations. An MD simulation would treat the protein-ligand complex as a dynamic system, allowing the atoms to move over time according to the laws of physics. This provides a more realistic picture of the interactions.
The total binding energy can be decomposed into contributions from different types of non-covalent interactions:
Hydrogen Bonding: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The strength of these bonds would be a significant contributor to the binding affinity.
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen from the peptide backbone or an oxygen or nitrogen atom from an amino acid side chain.
Hydrophobic Interactions: The n-butyl group and the aromatic ring would contribute to the binding affinity through hydrophobic interactions with nonpolar residues in the binding pocket. This is an entropy-driven process resulting from the release of ordered water molecules from the nonpolar surfaces upon binding.
A hypothetical interaction energy analysis for a this compound-protein complex is presented in the table below. The values are illustrative and would be determined from detailed quantum mechanical or molecular mechanics calculations.
| Interaction Type | Interacting Groups (Ligand) | Potential Interacting Residues (Protein) | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine, Lysine, Serine, Threonine | -3 to -8 |
| Halogen Bonding | Bromo group (-Br) | Backbone Carbonyls, Aspartate, Glutamate | -1 to -5 |
| Hydrophobic Interactions | Butyl chain, Phenyl ring | Leucine, Valine, Isoleucine, Phenylalanine | -5 to -10 |
| van der Waals Interactions | Entire Molecule | All proximal residues | -2 to -6 |
Applications of 3 Bromo 4 Butylbenzoic Acid in Academic and Industrial Research
Role as a Versatile Intermediate in Organic Synthesis
The chemical reactivity of 3-Bromo-4-butylbenzoic acid is primarily dictated by its three key functional components: the carboxylic acid group, the bromo substituent, and the butyl group on the aromatic ring. The carboxylic acid function allows for a range of derivatizations, including esterification and amidation, which are fundamental reactions in the synthesis of a vast array of organic molecules. The bromine atom, on the other hand, is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The n-butyl group influences the molecule's solubility and steric properties, which can be a critical factor in the design of target molecules with specific physical and biological characteristics.
Building Block for Complex Pharmaceutical Intermediates (Pre-clinical)
In the realm of medicinal chemistry, substituted benzoic acids are common scaffolds for the development of new therapeutic agents. While specific, publicly documented examples of this compound in pre-clinical pharmaceutical candidates are not widespread, its structural motifs are present in various classes of bioactive molecules. The utility of this compound lies in its ability to serve as a fragment for the assembly of larger, more complex drug-like molecules.
For instance, the bromo- and carboxylic acid-functionalized benzene (B151609) ring can be elaborated through sequential reactions. The bromine atom can be replaced with a variety of other functional groups or coupled with other molecular fragments via reactions like the Suzuki coupling to create biaryl structures, which are prevalent in many pharmaceuticals. The carboxylic acid group can be converted into an amide, ester, or other functional groups to interact with biological targets. The butyl group can contribute to the lipophilicity of the final compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Potential Synthetic Transformations of this compound in Pharmaceutical Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl (B1667301) derivatives |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | N-Aryl aniline (B41778) derivatives |
| Esterification | Alcohol, acid catalyst | Benzoic acid esters |
| Amidation | Amine, coupling agent (e.g., DCC, EDC) | Benzamide derivatives |
Precursor in Agrochemical Synthesis
The synthesis of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the use of versatile building blocks to create molecules with high efficacy and selectivity. Halogenated benzoic acids are a known class of precursors for active ingredients in this industry. The presence of the bromine atom in this compound makes it a suitable starting material for the synthesis of various agrochemical candidates.
The bromo substituent can be crucial for the biological activity of the final product or can serve as a leaving group in the final steps of the synthesis. The carboxylic acid moiety can be derivatized to form esters or amides, which are common functional groups in many pesticides. The butyl group can enhance the compound's interaction with the target pest or improve its environmental persistence and soil mobility characteristics. For example, the synthesis of certain phenoxy herbicides has historically involved the displacement of a halogen on a benzene ring with a phenoxide group.
Utility in Materials Science Research
The rigid structure of the benzene ring combined with the functional handles for further modification makes this compound an interesting candidate for the development of new materials with tailored properties.
Monomeric Unit in Specialty Polymer Design
In polymer chemistry, monomers with specific functional groups are used to create polymers with desired thermal, mechanical, and optical properties. This compound can, in principle, be used as a monomer in the synthesis of specialty polymers. The carboxylic acid group can be used for condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.
The bromine atom on the polymer backbone can be a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's properties. The butyl group would contribute to the polymer's flexibility and solubility. Such polymers could find applications in areas requiring high performance, such as engineering plastics or advanced coatings.
Component in Liquid Crystal and Advanced Material Formulations
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they tend to be oriented in a crystal-like way. Benzoic acid derivatives are a well-established class of molecules used in the formulation of liquid crystals. The elongated shape of molecules like this compound, with a rigid core and a flexible alkyl chain, is conducive to the formation of liquid crystalline phases.
Table 2: Influence of Structural Features of this compound on Potential Liquid Crystal Properties
| Structural Feature | Potential Influence on Liquid Crystal Properties |
| Benzoic Acid Core | Provides rigidity and promotes anisotropic packing. |
| n-Butyl Chain | Contributes to the flexibility and can influence the type of mesophase formed. |
| Bromo Substituent | Can affect the dielectric anisotropy and refractive index of the material. |
| Carboxylic Acid Group | Can participate in hydrogen bonding, leading to the formation of dimeric structures that enhance liquid crystallinity. |
Contributions to Biochemical and Biological Probe Development (In Vitro)
Biochemical and biological probes are essential tools for studying biological processes in vitro. These molecules are designed to interact with specific biological targets, such as enzymes or receptors, and often carry a reporter group, such as a fluorescent tag, to allow for their detection. The development of such probes often involves the use of a scaffold molecule that can be functionalized with both a target-binding element and a reporter group.
This compound possesses the necessary functionalities to serve as a scaffold for the development of biological probes. The carboxylic acid can be used to attach the probe to a solid support or to link it to a reporter molecule. The bromine atom can be used as a site for the introduction of a pharmacophore that will bind to the target of interest, or it can be part of the pharmacophore itself. The butyl group can be used to tune the probe's solubility and cell permeability in in-vitro assays. Although specific probes based on this exact molecule are not widely reported, the general strategy of using substituted benzoic acids as scaffolds is a common practice in chemical biology.
Probes for Investigating Biological Pathways
There is currently no available scientific literature that describes the use of this compound as a molecular probe for the investigation of biological pathways. Its potential in this area remains unexplored and unpublished.
Development of Biochemical Assays for Enzyme Activity
A review of existing research indicates that this compound has not been specifically utilized or developed for the creation of biochemical assays to measure enzyme activity.
Exploration in Chemical Process Development and Methodological Advancements
The synthesis of related compounds, such as 3-bromo-4-tert-butylbenzoic acid, has been documented. However, there are no specific research articles or patents that detail the exploration or application of this compound in the context of chemical process development or for advancements in chemical methodologies.
Chemical Data for this compound
While specific applications are not documented, the fundamental chemical properties of this compound have been recorded.
| Property | Value |
| Molecular Formula | C11H13BrO2 |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 1131615-06-9 |
Future Research Directions and Unexplored Avenues for 3 Bromo 4 Butylbenzoic Acid
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of halogenated benzoic acids often involves harsh reagents and generates significant waste. Future research must prioritize the development of environmentally benign and economically viable synthetic pathways to 3-bromo-4-butylbenzoic acid.
Current synthetic approaches for related brominated benzoic acids often rely on methods that are not ideal from a green chemistry perspective. For instance, the synthesis of 3-bromobenzoic acid can be achieved through a solvent and catalyst-free reaction using sonication, which represents a move towards more sustainable methods. nih.gov However, many conventional methods for synthesizing substituted benzoic acids still employ strong oxidants or heavy metals. datamyne.comthieme-connect.com
Future efforts should focus on adapting and optimizing greener synthetic strategies for this compound. This includes the exploration of:
Aerobic Photooxidation: A promising route involves the direct oxidation of a methyl group on an aromatic ring to a carboxylic acid using molecular oxygen and catalytic hydrobromic acid under photoirradiation. dergipark.org.tr This method avoids the use of heavy metals and halogenated solvents, making it an attractive green alternative. dergipark.org.tr
Solvent-Free and Catalyst-Free Reactions: Inspired by the synthesis of 3-bromobenzoic acid, investigating solvent-free and catalyst-free methods, potentially using energy sources like sonication or microwave irradiation, could lead to a more sustainable process for producing this compound. nih.gov
Liquid-Phase Catalytic Oxidation: The use of catalysts such as cobalt acetate (B1210297) and manganese acetate in the presence of a bromide source for the liquid-phase oxidation of substituted toluenes to benzoic acids is another avenue. thieme-connect.com Adapting this for the butyl-substituted precursor could offer an efficient and scalable synthesis.
A comparative overview of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Focus for this compound |
| Aerobic Photooxidation | Uses molecular oxygen as the oxidant, avoids heavy metals and halogenated solvents. dergipark.org.tr | Optimization of reaction conditions (light source, catalyst concentration) for the 4-butyl-bromobenzene precursor. |
| Solvent-Free Sonication | Reduces solvent waste and can lead to faster reaction times. nih.gov | Investigation of the feasibility and efficiency of direct bromination and oxidation of 4-butylbenzoic acid under sonication. |
| Liquid-Phase Catalytic Oxidation | Potentially high yield and scalability. thieme-connect.com | Screening of catalyst systems and reaction parameters for the selective oxidation of the butyl group's benzylic position on a brominated precursor. |
Table 1: Potential Sustainable Synthetic Routes for this compound
Investigation of Novel Catalytic Systems for Derivatization
The bromine atom and the carboxylic acid group on this compound are prime handles for a wide array of chemical transformations. Future research should explore novel catalytic systems to efficiently create diverse libraries of derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. nih.govnih.gov These reactions have been successfully applied to bromobenzoic acids to create biphenyl (B1667301) derivatives and other complex structures. nih.govdripcapital.com For this compound, this opens up the possibility of introducing a vast range of aryl and heteroaryl substituents at the 3-position.
Furthermore, C-H activation has emerged as a step-economical strategy for the functionalization of benzoic acids. dergipark.org.trnih.gov While ortho-C-H activation is more common, recent advances have shown the potential for meta-C-H functionalization, which is directly applicable to the 5-position of this compound. nih.gov
Key areas for future investigation include:
Advanced Palladium Catalysts: Developing more active and robust palladium catalysts, potentially for use in aqueous media, would enhance the sustainability and applicability of cross-coupling reactions with this compound. nih.gov
C-H Functionalization Catalysts: Exploring new catalyst systems, including those based on rhodium or iridium, for the selective C-H activation at various positions on the benzene (B151609) ring of this compound would provide access to novel derivatives that are difficult to synthesize via traditional methods. iku.edu.tr
Dual Catalytic Systems: Investigating cooperative catalytic systems that can simultaneously or sequentially functionalize both the bromine atom and a C-H bond would enable the rapid construction of highly complex molecular architectures.
Table 2 highlights potential catalytic derivatization strategies.
| Catalytic Strategy | Target Position | Potential New Functionalities |
| Palladium-Catalyzed Cross-Coupling | 3-position (C-Br) | Aryl, heteroaryl, alkyl, vinyl groups. |
| C-H Activation/Arylation | 2, 5, or 6-positions | Aryl and heteroaryl groups. |
| C-H Olefination | 2, 5, or 6-positions | Alkenyl groups. |
Table 2: Novel Catalytic Derivatization Strategies for this compound
Advanced Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry offers a powerful toolkit for the rational design of this compound derivatives with specific, pre-determined properties. By employing methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict the biological activity and physicochemical properties of virtual compounds before their synthesis, thereby saving time and resources.
QSAR studies have been successfully applied to various benzoic acid derivatives to correlate their structural features with biological activities, such as antimicrobial or enzyme inhibitory effects. thieme-connect.comnih.govnih.gov These studies have highlighted the importance of parameters like hydrophobicity, aromaticity, and the presence of specific functional groups for activity. nih.gov
Future computational research on this compound should focus on:
Building QSAR Models: Developing robust QSAR models for a library of virtual derivatives of this compound to predict their potential as, for example, enzyme inhibitors or receptor modulators.
Structure-Based Drug Design: Using the known crystal structures of biological targets, molecular docking simulations can be performed to design derivatives of this compound that fit optimally into the active site of a target protein. nih.govniscpr.res.in
Predicting Physicochemical Properties: Employing computational methods to predict properties such as solubility, lipophilicity, and metabolic stability of designed derivatives to ensure they possess drug-like characteristics. nih.gov
Table 3 outlines key computational approaches for the design of functionalized derivatives.
| Computational Method | Application for this compound Derivatives | Predicted Properties |
| QSAR | Correlating structural features with biological activity. nih.govnih.gov | Antimicrobial activity, enzyme inhibition, etc. |
| Molecular Docking | Predicting the binding mode and affinity to a biological target. nih.govniscpr.res.in | Binding affinity (Ki, IC50), interaction patterns. |
| DFT Calculations | Understanding electronic properties and reactivity. iku.edu.trscielo.org.za | Molecular electrostatic potential, frontier molecular orbitals. |
Table 3: Computational Design Strategies for this compound Derivatives
Integration with High-Throughput Screening for Undiscovered Applications in Chemical Biology
High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a multitude of biological targets, enabling the discovery of new biological activities. nih.govresearchgate.net Integrating libraries of this compound derivatives into HTS campaigns is a crucial step towards uncovering novel applications in chemical biology and drug discovery.
The concept of "privileged substructures," chemical motifs that are frequently found in bioactive compounds, suggests that certain molecular scaffolds are predisposed to interacting with biological targets. nih.gov The substituted benzoic acid core of this compound is a common feature in many known drugs and bioactive molecules, making it a promising candidate for hit discovery. preprints.org
Future research should focus on:
Library Synthesis: Creating a diverse library of this compound derivatives with varied substituents at the 3-position (via cross-coupling) and other positions on the aromatic ring (via C-H activation).
Phenotypic Screening: Screening the library in cell-based phenotypic assays to identify compounds that elicit a desired cellular response, without a priori knowledge of the specific molecular target. biorxiv.org
Target-Based Screening: Testing the library against specific enzyme or receptor targets to identify potent and selective inhibitors or modulators. apexbt.comlifechemicals.com
Exploration of Solid-Phase Synthesis Techniques for Libraries of Derivatives
Solid-phase synthesis is a powerful technique for the rapid and efficient generation of large combinatorial libraries of small molecules. wikipedia.orgwikipedia.org Applying this methodology to this compound would greatly accelerate the synthesis of diverse derivatives for HTS.
The carboxylic acid group of this compound provides a convenient handle for attachment to a solid support, such as a resin. nih.gov Once anchored, the bromine atom can be subjected to a variety of chemical transformations, such as palladium-catalyzed cross-coupling reactions, to introduce diversity. acs.org Subsequent cleavage from the resin would yield a library of individual compounds.
Key areas for future exploration include:
Linker Development: Optimizing linker strategies for the efficient attachment and cleavage of this compound and its derivatives to and from the solid support.
Reaction Optimization on Solid Phase: Adapting and optimizing the catalytic derivatization reactions (e.g., Suzuki-Miyaura, C-H activation) for the solid-phase synthesis of this compound derivatives.
Automated Synthesis: Utilizing automated synthesizers to generate large and diverse libraries in a high-throughput fashion.
The integration of solid-phase synthesis with the aforementioned derivatization and screening strategies will create a powerful platform for the discovery of novel bioactive molecules based on the this compound scaffold.
Q & A
Q. What are the recommended laboratory methods for synthesizing 3-Bromo-4-butylbenzoic acid?
- Methodological Answer: A common approach involves electrophilic bromination of 4-butylbenzoic acid using brominating agents like N-bromosuccinimide (NBS) under acidic conditions. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) could introduce the bromo group to pre-functionalized intermediates. For multi-step routes, analogous syntheses of brominated benzoic acids (e.g., 3-Bromo-4-chlorobenzoic acid) suggest using Friedel-Crafts alkylation followed by oxidation to install the butyl group .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR can confirm the substitution pattern (e.g., bromo at position 3, butyl at position 4) and assess purity.
- IR Spectroscopy: Identifies the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680-1720 cm⁻¹).
- Mass Spectrometry: High-resolution MS validates the molecular formula (C₁₁H₁₃BrO₂).
Physical properties (e.g., melting point) should align with structurally similar compounds, such as 3-Bromo-4-methylbenzoic acid (mp: 206–208°C) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Use personal protective equipment (PPE), including gloves and goggles.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Segregate halogenated waste and dispose via certified hazardous waste services, as outlined for brominated benzoic acids .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination efficiency.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Control: Lower temperatures (~0–5°C) can reduce side reactions during bromination.
Analogous optimizations for 3-Chloro-4-(methylsulfanyl)benzoic acid synthesis highlight the role of temperature and catalyst selection .
Q. How should contradictory melting point data between synthesized batches be resolved?
- Methodological Answer:
- Purification: Recrystallize using solvents like ethanol/water mixtures to remove impurities.
- Analytical Cross-Check: Compare with HPLC purity profiles or DSC (Differential Scanning Calorimetry).
- Batch Consistency: Ensure standardized reaction conditions (e.g., cooling rates, stoichiometry).
Contradictions in qualitative data require iterative validation, as emphasized in data analysis frameworks .
Q. What strategies enable the use of this compound as an intermediate in multi-step syntheses?
- Methodological Answer:
- Functional Group Interconversion: Convert the carboxylic acid to an ester (e.g., methyl ester) for subsequent coupling reactions.
- Cross-Coupling: Utilize the bromo group in Buchwald-Hartwig amination or Ullmann reactions to introduce heteroatoms.
Similar strategies are employed for 2-(4-Bromobenzoyl)benzoic acid in fluorene derivative synthesis .
Q. How does the butyl group’s steric bulk influence the reactivity of this compound?
- Methodological Answer:
- Steric Hindrance: The butyl group may slow electrophilic substitution at the ortho position due to steric crowding.
- Electronic Effects: The electron-donating alkyl chain could mildly activate the ring, contrasting with electron-withdrawing substituents (e.g., -Cl).
Comparative studies of brominated benzoic acid isomers (e.g., 3-Bromo-2-methyl vs. 4-Bromo-3-methyl) provide insights into substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
